7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one
Description
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
7-chloro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |
InChI Key |
FIFSCNSEMBBHHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Common starting materials include 7-methoxy-1-tetralone or its halogenated analogues.
- The chloro substituent is typically introduced via electrophilic aromatic substitution or halogenation reactions on suitably protected or activated intermediates.
- The dihydronaphthalenone skeleton is often constructed via cyclization reactions involving acylation and subsequent ring closure.
Typical Synthetic Route
Introduction of the Chloro Substituent
- Chlorination at the 7-position can be achieved by electrophilic aromatic substitution using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled conditions.
- Alternatively, halogenation can be performed on intermediates prior to cyclization to ensure regioselectivity.
Functional Group Transformations and Purification
- Further functional group modifications, such as methylation or demethylation, may be employed to adjust the methoxy group if necessary.
- Purification is typically done by recrystallization or column chromatography.
Detailed Experimental Procedures and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | Anisole + Succinic anhydride, AlCl3, nitrobenzene | Not specified | Forms keto acid intermediate |
| 2 | Catalytic Hydrogenation | Pd/C, H2 (2-3 kgs), 343-348 K, 2-3 hours | Not specified | Reduces keto group to alcohol |
| 3 | Cyclization | Polyphosphoric acid (PPA), heating | Not specified | Forms 7-methoxy-1-tetralone |
| 4 | Chlorination (Electrophilic) | Sulfuryl chloride or NCS, controlled temperature | Variable | Introduces chloro substituent at 7-position |
| 5 | Purification | Recrystallization or chromatography | - | Yields pure 7-chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one |
- A reported synthesis of related dihydronaphthalene analogues achieved a 23% overall yield in a 6-step process, a significant improvement over earlier 9-step syntheses with only 1% yield.
- The use of polyphosphoric acid is critical for efficient cyclization and ring closure.
Alternative Synthetic Approaches
Grignard Reaction-Based Synthesis
- A Grignard reagent derived from substituted bromoarenes can be reacted with 6,7-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives to introduce aryl groups or modify substitution patterns.
- This method involves preparation of aryl magnesium bromide in anhydrous tetrahydrofuran (THF) followed by addition to the ketone substrate at low temperature.
- Subsequent hydrogenation and oxidation steps yield the desired substituted dihydronaphthalenone with high yields (up to ~93% in some cases).
Research Findings and Optimization Notes
- The use of in situ generated reagents such as dibenzyl chlorophosphite and iodomethylsilane has been reported to improve yields and simplify purification in related dihydronaphthalene syntheses.
- Optimization of reaction temperature, solvent choice, and catalyst loading significantly affects the yield and purity of the final product.
- The choice of halogenation reagent and timing (pre- or post-cyclization) is crucial for regioselective chlorination at the 7-position.
- Hydrogenation conditions (pressure, temperature, catalyst type) must be carefully controlled to avoid over-reduction or side reactions.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Acylation + Hydrogenation + Cyclization | Succinic anhydride, AlCl3, Pd/C, PPA | Straightforward, scalable | Multi-step, moderate overall yield | ~20-30 |
| Grignard Reaction + Hydrogenation + Oxidation | Aryl bromide, Mg, THF, CuSO4-C catalyst, Cr(VI) oxide | High yield, versatile substitution | Requires anhydrous conditions | 85-95 |
| Schmidt Reaction (for related azepinones) | Sodium azide, acetic acid, H2SO4, PPA | Good yield for azepinone analogues | Not direct for target compound | ~60 |
| In situ Phosphite Ester Formation | Dibenzyl chlorophosphite, iodomethylsilane, NaOMe | Improved yield, fewer purification steps | Specialized reagents required | Improved over traditional |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action is not well-established.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of DHN derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 7-Cl-5-OMe-DHN with key analogues:
Table 1: Substituent Effects on DHN Derivatives
*Inferred from structural similarity to neuroactive DHN derivatives .
†Calculated based on molecular formula C₁₀H₉ClO₂.
‡Bromine enhances hydrophobic interactions and metabolic stability .
Physicochemical and Structural Insights
- Conformational Rigidity: X-ray crystallography of brominated DHN derivatives reveals a chair conformation in the cyclohexanone ring and dihedral angles between aromatic rings (~51.7°), which influence molecular packing and protein binding . The 7-Cl-5-OMe-DHN likely adopts a similar conformation, optimizing hydrophobic interactions.
- Halogen Effects : Chlorine and bromine substituents improve metabolic stability and membrane permeability. For instance, 7-Bromo-5-methoxy-DHN has a higher molecular weight (255.11 vs. 198.6) and density (1.475 g/cm³) than 7-Cl-5-OMe-DHN, reflecting increased steric bulk .
- Synthetic Accessibility : DHN derivatives are commonly synthesized via Claisen-Schmidt condensation, as seen in the preparation of (E)-7-bromo-2-(4-methoxybenzylidene)-DHN . Similar methods likely apply to 7-Cl-5-OMe-DHN, with chloro and methoxy groups introduced via electrophilic substitution or coupling reactions.
Biological Activity
7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is a naphthalene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. This article reviews the biological activity of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, focusing on its antibacterial, antimalarial, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C11H11ClO
- Molecular Weight : 194.66 g/mol
- CAS Number : 1092348-30-5
Antibacterial Activity
Research has demonstrated that 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits significant antibacterial properties. A study conducted on various naphthalene derivatives found that this compound effectively inhibited the growth of several bacterial strains.
Table 1: Antibacterial Activity of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses a moderate antibacterial effect, particularly against Gram-negative bacteria like E. coli.
Antimalarial Activity
The antimalarial potential of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one was evaluated against Plasmodium falciparum strains. Comparative studies with standard antimalarial drugs showed promising results.
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | IC50 (µg/mL) | Reference Drug (Chloroquine) | IC50 (µg/mL) |
|---|---|---|---|
| 7-Chloro-5-methoxy... | 0.80 | Chloroquine | 0.06 |
| Other derivatives | Varies |
The compound demonstrated an IC50 value of 0.80 µg/mL against chloroquine-sensitive strains, indicating a potential alternative for malaria treatment.
Anticancer Activity
The anticancer activity of this compound has been explored in various cancer cell lines. A notable study highlighted its effect on breast cancer cells, where it induced apoptosis and inhibited cell proliferation.
Case Study: Breast Cancer Cell Line MCF-7
In vitro studies using the MCF-7 cell line revealed that treatment with 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
These findings suggest that the compound may act as a potential chemotherapeutic agent through mechanisms involving apoptosis.
The biological activities of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be attributed to its ability to interact with specific biological targets:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial and cancer cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
